1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
Overview
Description
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane is an organic peroxide compound with the molecular formula C14H28O4. It is known for its thermal instability due to the presence of two peroxide groups. This compound is widely used as an initiator in polymerization processes, particularly in the production of plastics and rubbers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane is typically synthesized through the reaction of 3,3,5-trimethylcyclohexanol with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is carefully monitored to prevent runaway reactions, which can occur due to the thermal instability of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can initiate polymerization reactions, making the compound valuable as a polymerization initiator .
Common Reagents and Conditions
Decomposition: The compound decomposes under heat or in the presence of catalysts such as hydrochloric acid.
Major Products Formed
Scientific Research Applications
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane is extensively used in scientific research and industrial applications:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane involves the generation of free radicals through the decomposition of its peroxide groups. These free radicals can initiate polymerization reactions by reacting with monomers, leading to the formation of polymers. The molecular targets are the monomers, and the pathways involved include radical chain reactions .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(tert-butylperoxy)cyclohexane: Similar in structure but lacks the additional methyl groups on the cyclohexane ring.
Di-tert-butyl peroxide: Contains two tert-butyl peroxide groups but does not have the cyclohexane ring.
tert-Butyl peroxybenzoate: Contains a tert-butyl peroxide group attached to a benzene ring.
Uniqueness
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane is unique due to its specific structure, which includes a cyclohexane ring with three methyl groups and two tert-butyl peroxide groups. This structure provides it with distinct thermal and chemical properties, making it particularly effective as a polymerization initiator .
Properties
IUPAC Name |
1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-13-10-16(8,9)12-17(11-13,20-18-14(2,3)4)21-19-15(5,6)7/h13H,10-12H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALFRYPTRXKZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(OOC(C)(C)C)OOC(C)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 57% IN SOLUTION] | |
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URL | https://cameochemicals.noaa.gov/chemical/1936 | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 58% WITH INERT SOLID] | |
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URL | https://cameochemicals.noaa.gov/chemical/1937 | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1935 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020165 | |
Record name | 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | |
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Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Peroxide dissolved in an organic solvent. Responders should try to identify solvent., 1,1-di-(tert-butylperoxy)-3,3,5-trimethyl cyclohexane appears as a liquid. Generally stored or shipped with not more than 58% inert solid because of the explosion hazard it represents., Liquid | |
Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 57% IN SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1936 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1935 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Peroxide, 1,1'-(3,3,5-trimethylcyclohexylidene)bis[2-(1,1-dimethylethyl) | |
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CAS No. |
6731-36-8, 6731-86-8 | |
Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 57% IN SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1936 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 58% WITH INERT SOLID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1937 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1935 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6731-36-8 | |
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Record name | 1,1-Bis(t-butylperoxy)-3,3,5-trimethylcyclohexane | |
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Record name | 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | |
Source | ChemIDplus | |
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Record name | Peroxide, 1,1'-(3,3,5-trimethylcyclohexylidene)bis[2-(1,1-dimethylethyl) | |
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Record name | 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butyl 3,3,5-trimethylcyclohexylidene diperoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.076 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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